molecular formula C23H28ClNO2 B14702762 4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride CAS No. 24642-43-1

4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride

Cat. No.: B14702762
CAS No.: 24642-43-1
M. Wt: 385.9 g/mol
InChI Key: JIWAVHWPBXALMM-UHFFFAOYSA-N
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Description

4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a methyl group, and a butynyl group attached to a diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of diphenylacetic acid with 4-(diethylamino)-1-methyl-2-butynyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the butynyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinolines: Such as chloroquine and amodiaquine, which are used as antimalarial drugs.

    Piperidine Derivatives: Known for their pharmacological applications in various therapeutic areas.

Uniqueness

4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers and professionals in chemistry, biology, medicine, and industry.

Properties

CAS No.

24642-43-1

Molecular Formula

C23H28ClNO2

Molecular Weight

385.9 g/mol

IUPAC Name

5-(diethylamino)pent-3-yn-2-yl 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C23H27NO2.ClH/c1-4-24(5-2)18-12-13-19(3)26-23(25)22(20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17,19,22H,4-5,18H2,1-3H3;1H

InChI Key

JIWAVHWPBXALMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC(C)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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